molecular formula C17H26O11 B1233920 [(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate

[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate

Cat. No. B1233920
M. Wt: 406.4 g/mol
InChI Key: CAFTUQNGDROXEZ-CDZVNVNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate is a natural product found in Scrophularia scorodonia with data available.

Scientific Research Applications

Stereochemistry of Hydroxylation Reactions

Stereochemistry plays a crucial role in the hydroxylation reactions of compounds like (1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl acetate. Research indicates that hydroxylation typically occurs on the less hindered side of the substrate. For example, studies on related tricyclic pyrans show that the heterocycle exerts more steric hindrance than the carbocycle, affecting the configuration at ring junctions (Ianelli et al., 1995).

Non-glycosidic Iridoids and Biological Activities

Compounds structurally related to the query compound, specifically non-glycosidic iridoids, have been found in natural sources like Cymbaria mongolica. Such compounds exhibit significant antitumor and antibacterial activities. This underscores the potential of these molecular structures in the development of new therapeutic agents (Dai et al., 2002).

Photochemical Synthesis Approaches

Innovative photochemical approaches have been developed for synthesizing compounds with similar structural frameworks. For instance, a study demonstrates an environment-friendly photochemical method for synthesizing 4a,7a-dihydroxy-1-(2-hydroxyethyl)-5-methyl-2',3',4a,5',6',7a-hexahydrospiro[cyclopenta[b]pyridine-4,4'-pyran]-2,7(1H,3H)-dione. This highlights the evolving techniques in chemical synthesis that are pertinent to such complex molecules (Komogortsev et al., 2022).

Synthesis of Related Compounds and Mechanistic Insights

The synthesis and reaction mechanisms of related compounds provide valuable insights into the chemical behavior and potential applications of such molecules. For example, the study of substituted pyrazolo[1,5-a]pyrimidines elucidates the intramolecular cyclization mechanisms that could be relevant to the compound (Chimichi et al., 1996).

properties

Molecular Formula

C17H26O11

Molecular Weight

406.4 g/mol

IUPAC Name

[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate

InChI

InChI=1S/C17H26O11/c1-7(19)28-16(2)5-9(20)17(24)3-4-25-15(13(16)17)27-14-12(23)11(22)10(21)8(6-18)26-14/h3-4,8-15,18,20-24H,5-6H2,1-2H3/t8?,9-,10?,11?,12?,13-,14?,15+,16+,17-/m1/s1

InChI Key

CAFTUQNGDROXEZ-CDZVNVNZSA-N

Isomeric SMILES

CC(=O)O[C@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)C

SMILES

CC(=O)OC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)C

Canonical SMILES

CC(=O)OC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)C

synonyms

8-O-acetylharpagid
8-O-acetylharpagide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate
Reactant of Route 2
[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate
Reactant of Route 3
[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate
Reactant of Route 4
[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate
Reactant of Route 5
[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate
Reactant of Route 6
[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate

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